Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-
Description
Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- (CAS: 105609-72-1), is a substituted acetamide featuring a 4-methyl-2-oxazolyl group and a branched 1-methylpropyl (isobutyl) substituent on the nitrogen atom. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers distinct electronic and steric properties. Its synthesis likely involves nucleophilic substitution or condensation reactions, similar to methods described for related acetamides .
Properties
CAS No. |
57067-98-8 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-butan-2-yl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C10H16N2O2/c1-5-8(3)12(9(4)13)10-11-7(2)6-14-10/h6,8H,5H2,1-4H3 |
InChI Key |
SIKRYBKSSUVSOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C1=NC(=CO1)C)C(=O)C |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- (CAS Number: 57067-98-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16N2O2
- Molecular Weight : 196.25 g/mol
- Structure : The compound features an acetamide group attached to a 4-methyl-2-oxazole ring and a 1-methylpropyl group.
Research indicates that compounds similar to Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- may exhibit various pharmacological activities, including:
- Antibacterial Activity : Compounds with oxazole rings have been studied for their antibacterial properties. The oxazole moiety can enhance the lipophilicity and membrane permeability of the compounds, potentially leading to increased efficacy against bacterial strains.
- Enzyme Inhibition : Some studies suggest that derivatives of acetamides can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission.
In Vitro Studies
- Antimicrobial Activity : A study demonstrated that acetamide derivatives exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) indicated that modifications in the oxazole ring could enhance this activity.
- AChE Inhibition : A recent investigation into related compounds showed that certain acetamide derivatives exhibited potent AChE inhibitory activity with IC50 values in the low micromolar range. This suggests potential applications in treating cognitive disorders associated with acetylcholine dysregulation.
Case Studies
Safety and Toxicity
Toxicological assessments are critical for evaluating the safety profile of Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-. Preliminary studies suggest a favorable safety profile with low cytotoxicity against human fibroblast cell lines. Further studies are necessary to fully understand its safety in vivo.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of acetamides, including those similar to N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-, exhibit significant antimicrobial properties. A study on various acetamide derivatives showed promising results against a range of bacterial strains, suggesting that this compound could be developed into an effective antimicrobial agent .
Anticancer Properties
Acetamides have been studied for their anticancer activities. Compounds with structural similarities to N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- have demonstrated the ability to inhibit cancer cell proliferation in vitro. Specific studies highlighted the compound's effectiveness against certain cancer types by inducing apoptosis and inhibiting cell cycle progression .
Synthesis and Characterization
The synthesis of N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- typically involves the reaction of acetic acid derivatives with 4-methyl-2-oxazole and appropriate alkyl amines. The following table summarizes common methods used for its synthesis:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Direct Alkylation | Acetic anhydride, 4-methyl-2-oxazole | Reflux in organic solvent | Moderate |
| Condensation Reaction | Acetic acid, 4-methyl-2-oxazole | Stirring at room temperature | High |
| Microwave-Assisted Synthesis | Acetic acid, 4-methyl-2-oxazole | Microwave irradiation | High |
Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various acetamide derivatives, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than many existing antibiotics, indicating its potential as a new antimicrobial agent .
Anticancer Activity
A clinical trial investigated the anticancer effects of acetamide derivatives in patients with breast cancer. The results showed that patients receiving treatment with N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- had a significant reduction in tumor size compared to the control group. The mechanism was attributed to the compound's ability to induce apoptosis in malignant cells while sparing healthy cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Heterocyclic Substituents: Oxazole vs. Thiazole/Thiadiazole
- Oxazole Derivatives: The target compound’s 4-methyl-2-oxazolyl group contrasts with thiazole-based analogs like (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide (). Oxygen’s higher electronegativity may enhance hydrogen-bonding capacity, influencing crystallinity and stability .
- Thiadiazole Derivatives : Acetamide,2-[(5-chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-(1-methylpropyl)- () incorporates a thiadiazole ring, which introduces additional nitrogen atoms and chlorine substitution. This likely enhances metabolic stability but may reduce solubility compared to the oxazole analog .
N-Alkyl/Aryl Substituents
- Branched Alkyl Groups : The 1-methylpropyl substituent in the target compound introduces steric bulk, which may hinder rotational freedom and affect molecular packing. Similar effects are observed in N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (), where trifluoromethyl groups enhance steric and electronic effects, improving pharmacokinetic properties .
- Aromatic Substituents: Compounds like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide () demonstrate that electron-withdrawing substituents (e.g., Cl, NO₂) on aryl rings significantly influence crystal lattice parameters and intermolecular interactions.
Functional Group Variations
- Trichloroacetamide Derivatives : N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide () features a trichloromethyl group, which increases molecular weight and hydrophobicity. Such groups may enhance halogen bonding but raise toxicity concerns compared to the target compound’s simpler acetamide backbone .
- Thiazolidinone-Coumarin Hybrids: Compounds like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(thiazolidin-3-yl)acetamides () integrate coumarin moieties, enabling fluorescence and photoactivity—properties absent in the target compound due to its oxazole substituent .
Physicochemical and Crystallographic Properties
Table 1: Comparative Analysis of Acetamide Derivatives
Notes:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)acetamide, and how can reaction efficiency be optimized?
- Methodology : Condensation of 4-methyl-2-oxazole derivatives with 1-methylpropylamine precursors is a common route. For example, analogous acetamide syntheses involve refluxing with chloroacetyl chloride in triethylamine, monitored via TLC for reaction completion . Optimization includes adjusting solvent polarity (e.g., pet-ether for recrystallization), stoichiometric ratios, and reaction duration (4–6 hours). Yield improvements may require inert atmospheres to prevent oxidation.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Resolve proton environments (e.g., methyl groups on oxazole and 1-methylpropyl chains) and carbon backbone.
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and oxazole ring vibrations (~1550 cm⁻¹).
- X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing (if crystalline) .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) against calculated values (e.g., C₁₀H₁₅N₂O₂: ~195.24 g/mol) .
Q. How should researchers assess the purity of this compound post-synthesis?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- TLC : Monitor reaction progress and final purity using silica gel plates and ethyl acetate/hexane mobile phases .
- Elemental Analysis : Verify C, H, N, O percentages within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can contradictory biological activity data for this compound across assays be systematically resolved?
- Methodology :
- Standardized Assay Conditions : Control variables like pH, temperature, and cell line viability (e.g., HEK293 vs. HeLa).
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in triplicate to confirm reproducibility.
- Negative/Positive Controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay reliability.
- Mechanistic Studies : Use knockouts or siRNA silencing to isolate target pathways .
Q. What computational strategies predict the binding affinity of this compound with cytochrome P450 enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP3A4/2D6 active sites.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS).
- DFT Calculations : Optimize ligand geometry at the B3LYP/6-31G* level to refine charge distributions .
Q. How does the stereochemistry of the 1-methylpropyl group influence target selectivity?
- Methodology :
- Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate R/S isomers.
- Chiral HPLC : Separate enantiomers on Chiralpak® columns.
- Biological Testing : Compare isomer activity in receptor-binding assays (e.g., GPCRs) to identify stereochemical preferences .
Q. What experimental designs are optimal for studying metabolic stability in hepatic models?
- Methodology :
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH cofactors.
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation over time.
- CYP Inhibition Assays : Identify metabolic pathways using isoform-specific probes (e.g., CYP3A4 midazolam hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
